(E)-1-(4-((1-methyl-1H-imidazol-2-yl)sulfonyl)piperidin-1-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one
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Description
(E)-1-(4-((1-methyl-1H-imidazol-2-yl)sulfonyl)piperidin-1-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one is a useful research compound. Its molecular formula is C21H27N3O6S and its molecular weight is 449.52. The purity is usually 95%.
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Scientific Research Applications
Antibacterial and Antifungal Activity
Compounds similar to (E)-1-(4-((1-methyl-1H-imidazol-2-yl)sulfonyl)piperidin-1-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one have been found to exhibit significant biological activity against various strains of bacteria and fungi. These compounds, synthesized through Knoevenagel condensation, demonstrate potential in antimicrobial and antifungal applications (Anisetti & Reddy, 2012).
Alzheimer’s Disease Treatment
A series of derivatives related to the chemical compound have been synthesized as potential drug candidates for Alzheimer’s disease. These compounds were evaluated for their ability to inhibit the acetylcholinesterase enzyme, which is a key target in Alzheimer's treatment. The validity of these compounds was further assessed through haemolytic activity studies (Rehman et al., 2018).
Antimicrobial Activity in Agricultural Applications
Some derivatives of this compound have been explored for their efficacy as antimicrobial agents against bacterial and fungal pathogens affecting tomato plants. This suggests potential applications in agricultural biotechnology, particularly in managing plant diseases (Vinaya et al., 2009).
Enzyme Inhibition for Therapeutic Applications
Compounds of this class have been synthesized and evaluated for their enzyme inhibition properties, particularly targeting butyrylcholinesterase (BChE). This enzyme is relevant in several neurological disorders, and inhibitors can have therapeutic value in conditions like Alzheimer's disease. Molecular docking studies help in understanding the ligand-BChE binding affinity (Khalid et al., 2016).
Structural Studies for Drug Development
The compound's structural analogs have been synthesized and characterized using various spectroscopic techniques. Understanding the molecular structure is crucial for drug development, particularly in determining the interaction of these compounds with biological targets (Naveen et al., 2015).
Anticancer Applications
Derivatives of this compound have been explored for their antiproliferative effects against various human cancer cell lines. This indicates a potential use in developing cancer therapies. The effectiveness of these compounds against cancer cells suggests their role in oncology research (Mallesha et al., 2012).
Properties
IUPAC Name |
(E)-1-[4-(1-methylimidazol-2-yl)sulfonylpiperidin-1-yl]-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N3O6S/c1-23-12-9-22-21(23)31(26,27)16-7-10-24(11-8-16)19(25)6-5-15-13-17(28-2)20(30-4)18(14-15)29-3/h5-6,9,12-14,16H,7-8,10-11H2,1-4H3/b6-5+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NLSJVPHWOVTUGC-AATRIKPKSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1S(=O)(=O)C2CCN(CC2)C(=O)C=CC3=CC(=C(C(=C3)OC)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C=CN=C1S(=O)(=O)C2CCN(CC2)C(=O)/C=C/C3=CC(=C(C(=C3)OC)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N3O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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